molecular formula C14H17NO2S B14666951 Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 50401-30-4

Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-

Katalognummer: B14666951
CAS-Nummer: 50401-30-4
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: LUUDQSLAYIRWFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-: is a complex organic compound featuring a pyrrolidine ring substituted with ethenyl, methylene, and a sulfonyl group attached to a 4-methylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with ethenyl and methylene groups under controlled conditions. The sulfonyl group is introduced using sulfonation reactions involving sulfonyl chlorides or sulfonic acids.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the addition of ethenyl and methylene groups. The final product is purified using techniques like distillation or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The ethenyl and methylene groups may participate in additional binding interactions, enhancing the compound’s overall efficacy.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simpler analog without the ethenyl, methylene, and sulfonyl substitutions.

    Pyrroline: Contains a double bond within the pyrrolidine ring.

    Pyrrolizidine: Features a fused bicyclic structure.

Uniqueness: Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group attached to a 4-methylphenyl moiety differentiates it from other pyrrolidine derivatives, providing specific interactions in biological systems and unique properties in chemical reactions.

Eigenschaften

CAS-Nummer

50401-30-4

Molekularformel

C14H17NO2S

Molekulargewicht

263.36 g/mol

IUPAC-Name

3-ethenyl-4-methylidene-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C14H17NO2S/c1-4-13-10-15(9-12(13)3)18(16,17)14-7-5-11(2)6-8-14/h4-8,13H,1,3,9-10H2,2H3

InChI-Schlüssel

LUUDQSLAYIRWFT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=C)C2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.